Chlorhydrate de pipéridine-1-carboximidamide

Vue d'ensemble

Description

Piperidine-1-carboximidamide hydrochloride is not directly mentioned in the provided papers, but related compounds and their properties can offer insights into its characteristics. Piperidine derivatives are a significant class of compounds with a wide range of applications in medicinal chemistry and organic synthesis. They are known for their presence in various bioactive molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, l-Piperazine-2-carboxylic acid derived N-formamides have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines, indicating a method for introducing functional groups onto the piperidine ring . Additionally, the tandem Aza[4 + 2]/Allylboration reaction has been employed for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives, which is a multicomponent reaction that can create complex piperidine structures in a single operation . Oxidative carbon–hydrogen bond functionalizations of enamides have also been used to form piperidine structures with high efficiency and stereocontrol .

Molecular Structure Analysis

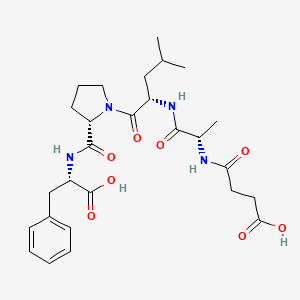

The molecular structure of piperidine derivatives can be complex, with the potential for multiple stereogenic centers. For example, the α-hydroxyalkyl piperidine unit, which is common in several natural alkaloids, can be synthesized with four stereogenic centers . The crystal and molecular structure of 4-carboxypiperidinium chloride has been characterized by X-ray diffraction, revealing a protonated piperidine ring with the carboxyl group in the equatorial position . This information can be extrapolated to understand the potential molecular geometry of Piperidine-1-carboximidamide hydrochloride.

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. The hydrosilylation of N-aryl imines using piperidine-derived catalysts is one such reaction, which can yield high isolated yields and enantioselectivities for a broad range of substrates . The formation of piperidine structures through oxidative C–H bond functionalizations of enamides is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For instance, the crystal structure of 4-carboxypiperidinium chloride shows that the Cl^- anion is connected with the carboxyl group via hydrogen bonds, which could affect the compound's solubility and stability . The formation of a molecular complex with CO2 and H2O through hydrogen bonding, as seen in the piperidine–CO2–H2O molecular complex, suggests that piperidine derivatives can engage in reversible interactions with other molecules .

Applications De Recherche Scientifique

Pharmacologie

Chlorhydrate de pipéridine-1-carboximidamide: joue un rôle important en pharmacologie, en particulier dans le développement d'agents anticancéreux . Il a été trouvé qu'il agissait comme un agent clinique potentiel contre divers cancers, notamment le cancer du sein, de la prostate, du côlon, du poumon et de l'ovaire . Lorsqu'il est utilisé seul ou en association avec de nouveaux médicaments, il est prometteur dans les milieux cliniques.

Biochimie

En biochimie, ce composé est utilisé pour ses activités biologiques. Les dérivés de la pipéridine, y compris le this compound, sont connus pour leur large éventail d'actions biologiques, telles que les activités anticancéreuses, antivirales, antimalariennes et antimicrobiennes . Ces propriétés en font un outil précieux pour la recherche biochimique et la conception de médicaments.

Synthèse organique

Le composé est un élément de construction important en synthèse organique. Il est utilisé dans la synthèse de divers dérivés de la pipéridine, qui sont essentiels à la création de produits pharmaceutiques . Son rôle dans des réactions telles que l'hydrogénation, la cyclisation et l'amination est essentiel à la synthèse de pipéridines biologiquement actives.

Chimie médicinale

En chimie médicinale, le this compound est utilisé pour créer des composés présentant des caractéristiques pharmacophoriques pour des applications thérapeutiques . C'est un élément clé dans la conception de médicaments ayant des propriétés anti-inflammatoires, analgésiques et antipsychotiques.

Chimie analytique

Ce composé est également pertinent en chimie analytique, où il peut être utilisé comme étalon ou réactif dans la quantification et l'identification de diverses substances biologiques . Son rôle précis dans les applications analytiques dépendrait du contexte spécifique de la recherche.

Génie chimique

En génie chimique, le this compound peut être impliqué dans l'optimisation des procédés de synthèse de produits pharmaceutiques . Ses propriétés peuvent influencer les conditions de réaction, les rendements et la capacité de mise à l'échelle des procédés chimiques.

Sciences de l'environnement

Bien que les applications directes en sciences de l'environnement ne soient pas explicitement documentées, le rôle du composé dans la synthèse de produits pharmaceutiques et ses activités biologiques suggèrent des implications environnementales potentielles, telles que le développement de méthodes de synthèse écologiques ou l'étude de son devenir environnemental .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Piperidine-1-carboximidamide Hydrochloride, a derivative of piperidine, has been found to target several key proteins in the body. It has been reported to target EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling and regulation of cell growth. EGFR is a receptor tyrosine kinase that, when activated, can stimulate cell proliferation. BRAF is a protein kinase involved in sending signals within cells and plays a role in cell division and differentiation. CDK2 is a cyclin-dependent kinase that regulates the cell cycle.

Mode of Action

For instance, it has been reported to inhibit EGFR, BRAF, and CDK2 , which can lead to a decrease in cell proliferation and an increase in cell death. This makes Piperidine-1-carboximidamide Hydrochloride a potential therapeutic agent for conditions characterized by uncontrolled cell growth, such as cancer.

Biochemical Pathways

Piperidine-1-carboximidamide Hydrochloride affects several biochemical pathways due to its interaction with its targets. By inhibiting EGFR, BRAF, and CDK2, it can affect pathways related to cell proliferation, differentiation, and survival. For example, the inhibition of EGFR can disrupt the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Similarly, the inhibition of BRAF can affect the RAF/MEK/ERK pathway, which is also involved in cell proliferation and survival .

Result of Action

The result of Piperidine-1-carboximidamide Hydrochloride’s action is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells . By inhibiting key proteins involved in cell growth and survival, Piperidine-1-carboximidamide Hydrochloride can disrupt the normal functioning of these cells, leading to their death. This makes it a potential therapeutic agent for conditions characterized by uncontrolled cell growth.

Propriétés

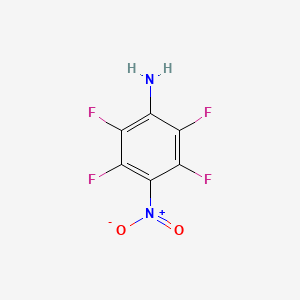

IUPAC Name |

piperidine-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.ClH/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVOIHMRBFEGBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458993 | |

| Record name | Piperidine-1-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41316-49-8 | |

| Record name | Piperidine-1-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)

![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)